

In-Depth Technical Guide: 1-(1-Bromoethyl)-2-fluorobenzene

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Compound of Interest

Compound Name: 1-(1-Bromoethyl)-2-fluorobenzene

Cat. No.: B1286439

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CAS Number: 405931-46-6

This technical guide provides a comprehensive overview of **1-(1-Bromoethyl)-2-fluorobenzene**, a halogenated aromatic compound with applications in scientific research, particularly in the field of proteomics. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

1-(1-Bromoethyl)-2-fluorobenzene is a chemical compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol .^[1] While specific experimentally determined physical properties such as boiling point and density are not readily available in the public domain, data for the closely related compound 1-bromo-2-fluorobenzene can offer some context. For instance, 1-bromo-2-fluorobenzene is a clear, colorless liquid with a boiling point of 155 °C and is insoluble in water.^[2] It is crucial to note that the addition of the bromoethyl group will alter these properties.

Table 1: Physicochemical Data for **1-(1-Bromoethyl)-2-fluorobenzene** and a Related Compound

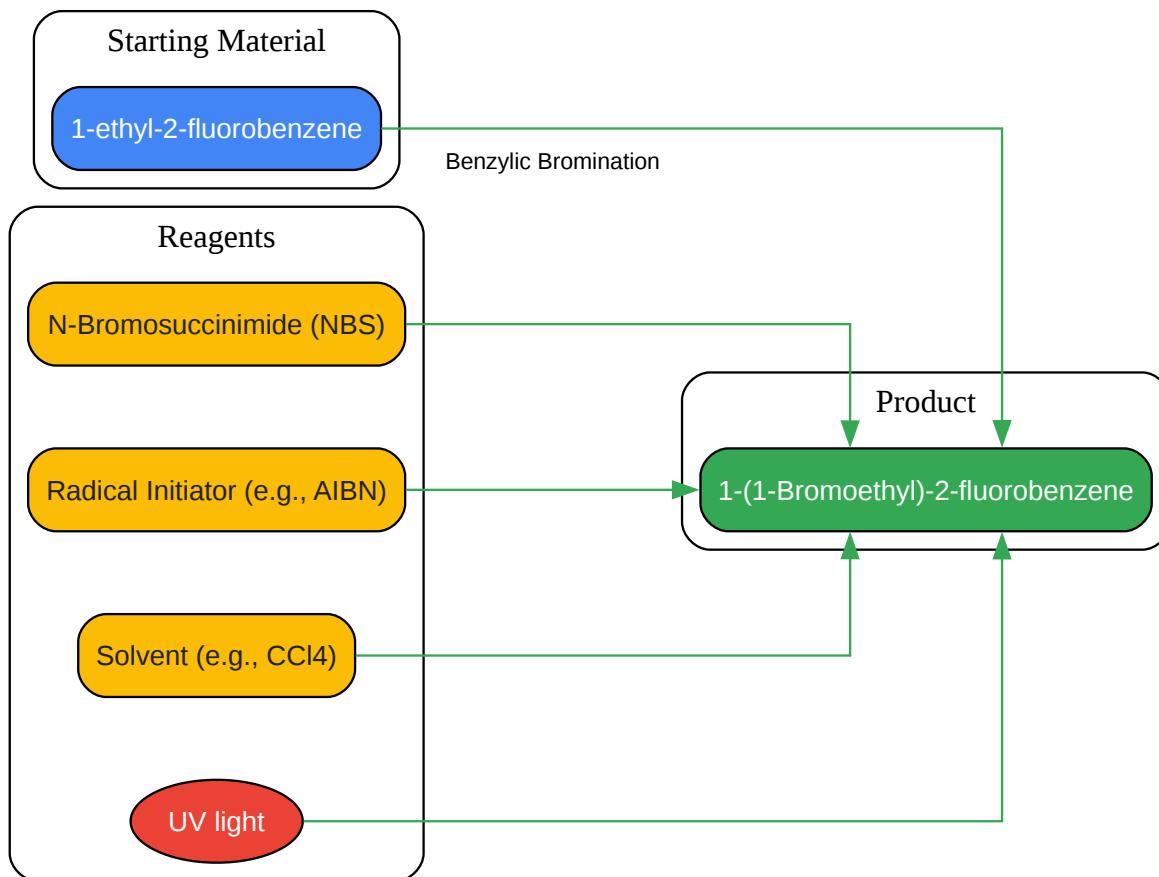
Property	1-(1-Bromoethyl)-2-fluorobenzene	1-Bromo-2-fluorobenzene (for comparison)
CAS Number	405931-46-6[1]	1072-85-1[3][4]
Molecular Formula	C ₈ H ₈ BrF[1]	C ₆ H ₄ BrF[3][4]
Molecular Weight	203.05 g/mol [1]	175.00 g/mol [3][4]
Appearance	Not specified	Clear, colorless liquid[2]
Boiling Point	Not available	155 °C[2]
Solubility in Water	Not specified	Insoluble[2]
Purity	≥95% (as commercially available)[1]	99% (as commercially available)[4]

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **1-(1-Bromoethyl)-2-fluorobenzene** is not prominently available in the searched literature. However, its synthesis can be logically inferred from standard organic chemistry reactions. A plausible synthetic route would involve the bromination of 1-ethyl-2-fluorobenzene at the benzylic position. This can be typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, under UV irradiation.

Hypothetical Synthesis Workflow:

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Caption: Hypothetical synthesis of **1-(1-Bromoethyl)-2-fluorobenzene**.

Reactivity

The reactivity of **1-(1-Bromoethyl)-2-fluorobenzene** is dictated by the presence of the bromoethyl group on the fluorinated benzene ring. The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible, depending on the nucleophile and reaction conditions).^[5] The stability of the benzylic carbocation intermediate would favor SN1 pathways.^[6] The aromatic ring can undergo electrophilic substitution, although the fluorine atom (an ortho-, para-director) and the bromoethyl group will influence the position of substitution.

Experimental Protocols

As specific experimental protocols for **1-(1-Bromoethyl)-2-fluorobenzene** are not widely published, the following are generalized protocols for reactions that this compound would likely undergo.

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for reacting **1-(1-Bromoethyl)-2-fluorobenzene** with a generic nucleophile.

Materials:

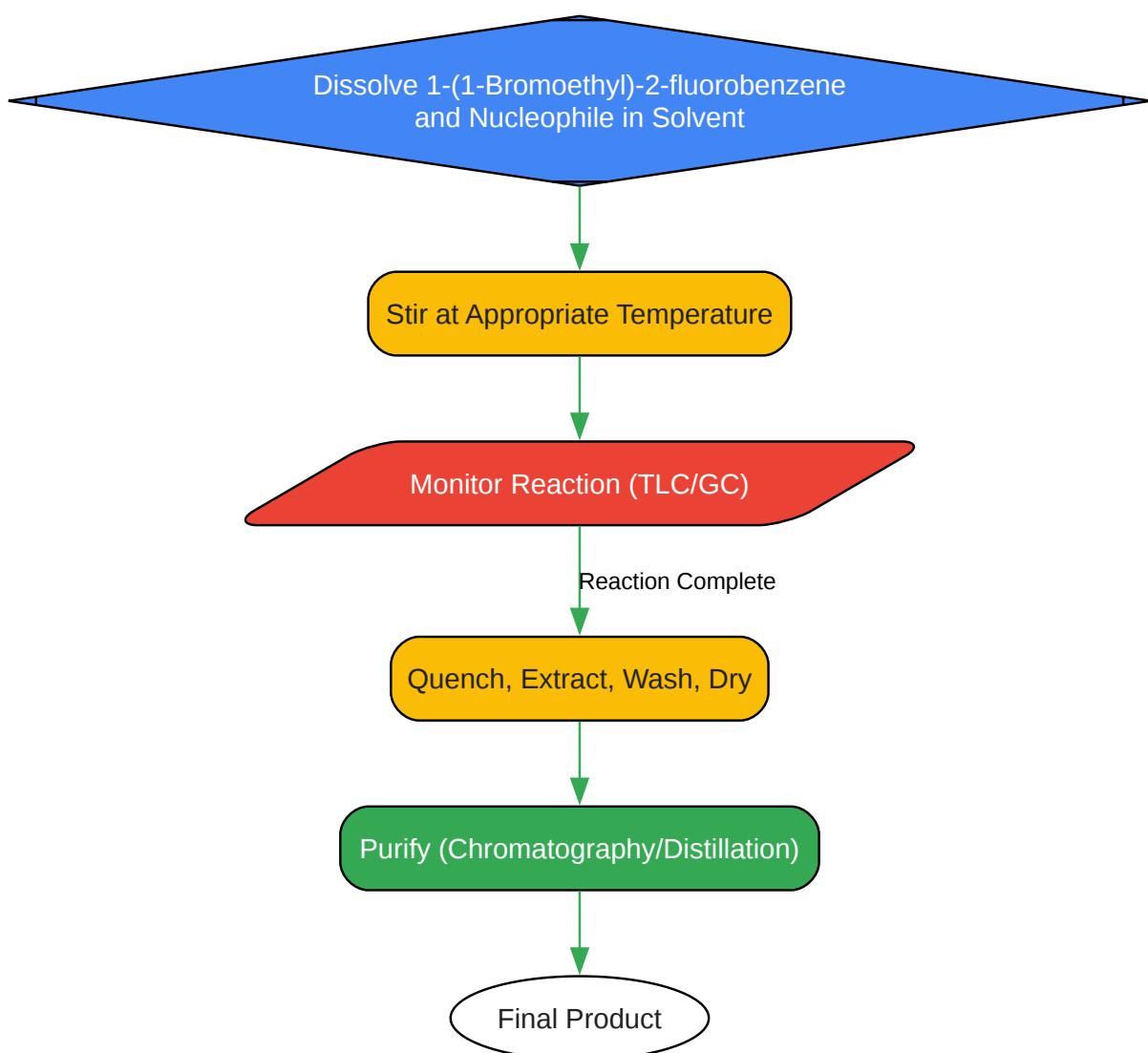
- **1-(1-Bromoethyl)-2-fluorobenzene**
- Nucleophile (e.g., sodium cyanide, sodium azide, an alcohol, or an amine)
- Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)
- Inert gas atmosphere (e.g., nitrogen or argon)
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **1-(1-Bromoethyl)-2-fluorobenzene** in the chosen anhydrous solvent.
- Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired reaction.
- Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile).
- Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding water or an appropriate aqueous solution.

- Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or distillation.

Reaction Workflow for Nucleophilic Substitution:



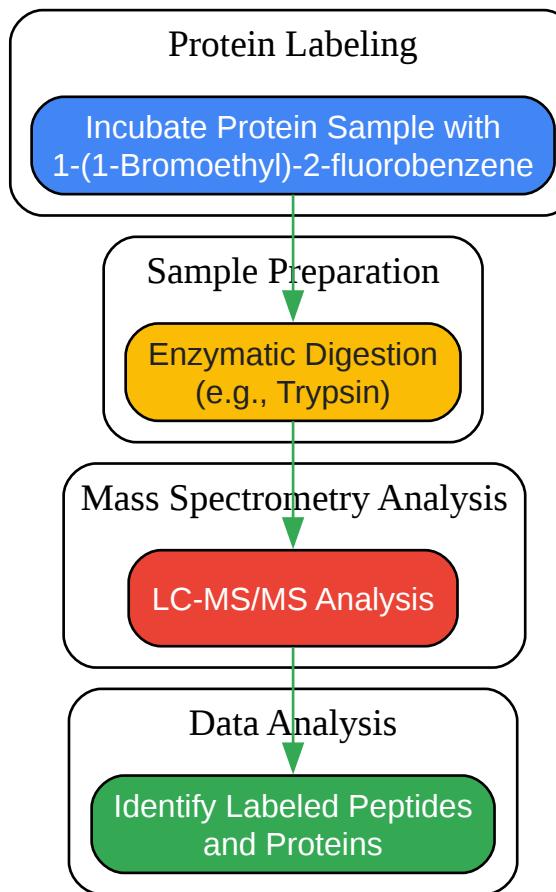
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Caption: General workflow for a nucleophilic substitution reaction.

Applications in Proteomics

1-(1-Bromoethyl)-2-fluorobenzene is described as a brominated fluorobenzene compound for proteomics research.[1] While specific protocols are not detailed in the available literature, its structure suggests utility as a chemical probe for protein alkylation, particularly targeting nucleophilic amino acid residues like cysteine. The bromoethyl group can act as a reactive handle to covalently label proteins.

Potential Application Workflow in Proteomics:

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Caption: Potential workflow for protein labeling in proteomics.

Spectral Data

Detailed, publicly available spectral data (NMR, IR, MS) specifically for **1-(1-Bromoethyl)-2-fluorobenzene** is limited. However, characteristic spectral features can be predicted based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-Br) coupled to the methyl protons, and a doublet for the methyl group (CH₃). The aromatic protons would appear as a complex multiplet in the aromatic region.
- ¹³C NMR: The carbon NMR would show distinct signals for the two aliphatic carbons and the eight aromatic carbons. The carbon attached to bromine would be shifted downfield.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting carbocation.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Br stretching vibration.

Safety Information

While a specific safety data sheet (SDS) for **1-(1-Bromoethyl)-2-fluorobenzene** is not widely available, the hazards can be inferred from similar compounds. The related compound, 1-bromo-2-fluorobenzene, is a flammable liquid and vapor, and may cause skin and eye irritation. [3] It is prudent to handle **1-(1-Bromoethyl)-2-fluorobenzene** with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

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